molecular formula C7H17NO B1303649 1-Isobutylamino-propan-2-ol CAS No. 41063-33-6

1-Isobutylamino-propan-2-ol

Cat. No.: B1303649
CAS No.: 41063-33-6
M. Wt: 131.22 g/mol
InChI Key: UGDKQUJYHXHKDT-UHFFFAOYSA-N
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Description

1-Isobutylamino-propan-2-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Isobutylamino-propan-2-ol, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is an aliphatic amine with the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H13_13N\O
  • Molar Mass : 101.17 g/mol

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. Notable activities include:

1. Antidepressant Activity

Research indicates that derivatives of this compound possess antidepressant properties. These compounds have shown efficacy in preclinical models, particularly through their ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) activity. Behavioral tests such as the forced swim test have been employed to evaluate their antidepressant effects.

2. Cytoprotective Effects

Studies have explored the cytoprotective effects of this compound against ulcer formation. In animal models, it has demonstrated the ability to inhibit gastric ulcers induced by various methods, suggesting potential therapeutic applications in gastroprotection.

3. Enhancement of Drug Absorption

This compound has been investigated for its role in enhancing the solubility and absorption of poorly soluble drugs. Techniques like solid dispersion have been utilized to improve oral bioavailability, which is critical in drug formulation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound interacts with various neurotransmitter receptors, influencing serotonin and norepinephrine levels, which are pivotal in mood regulation.
  • Antioxidant Activity : It may exhibit antioxidant properties that contribute to its cytoprotective effects against oxidative stress-related damage.
  • Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution characteristics that enhance its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

Study Focus Findings
Varvaresou et al., 1998Antidepressant ProfileDemonstrated significant antidepressant-like effects in animal models with favorable CNS penetration.
Ikeda et al., 1996Cytoprotective Antiulcer AgentsShowed potent inhibition of ulcer formation in rats with low toxicity profiles.
Kai et al., 1996Drug Absorption ImprovementEnhanced solubility and bioavailability of poorly soluble drugs through solid dispersion techniques.

Safety and Toxicology

While this compound exhibits beneficial biological activities, safety assessments are crucial. Toxicological evaluations indicate that the compound has a low acute toxicity profile; however, further studies are necessary to establish long-term safety and potential side effects.

Future Directions

Future research should focus on:

  • Clinical Trials : Conducting clinical trials to validate the efficacy and safety of this compound in humans.
  • Mechanistic Studies : Further elucidating the specific biochemical pathways involved in its biological activities.
  • Formulation Development : Exploring novel formulations that enhance its therapeutic applications.

Properties

IUPAC Name

1-(2-methylpropylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-8-5-7(3)9/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKQUJYHXHKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378166
Record name 1-Isobutylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41063-33-6
Record name 1-[(2-Methylpropyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41063-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isobutylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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